molecular formula C14H19NO3S B2930072 N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 1902937-23-8

N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2930072
CAS No.: 1902937-23-8
M. Wt: 281.37
InChI Key: OLOQUHJXSCPRKM-UHFFFAOYSA-N
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Description

N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a saturated octahydro-1,4-benzodioxin core linked to a thiophene acetamide group, a structural motif commonly investigated for its potential to interact with various biological targets. Compounds based on the 1,4-benzodioxin scaffold, such as those described in patents for azoanthracene derivatives, are frequently explored as key intermediates or active agents in the development of novel therapeutics . Specifically, research into 1,4-benzodioxin and benzodioxol derivatives has highlighted their potential as modulators of physiological targets, including the TRPM8 receptor (a cold and menthol receptor), suggesting possible applications in areas like sensory physiology and analgesic development . The presence of the thiophene ring further enhances the molecule's utility as a versatile building block in organic synthesis and drug discovery. This compound is intended for use in laboratory research only, providing scientists with a high-purity material for screening assays, structure-activity relationship (SAR) studies, and the synthesis of more complex molecules. Researchers are encouraged to thoroughly investigate its specific mechanism of action and physicochemical properties in their own experimental systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c16-14(9-11-2-1-7-19-11)15-10-3-4-12-13(8-10)18-6-5-17-12/h1-2,7,10,12-13H,3-6,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOQUHJXSCPRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CC3=CC=CS3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a diol and an appropriate dihalide under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzodioxin or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Structural Features :

  • Octahydro-1,4-benzodioxin : A saturated eight-membered ring system with two oxygen atoms, enhancing stability and solubility compared to aromatic analogs.
  • Thiophene-2-yl group: A sulfur-containing heterocycle known for its electron-rich properties and bioactivity in medicinal chemistry.
  • Acetamide linker : Facilitates hydrogen bonding and modulates pharmacokinetic properties.
Structural Analogs

The compound shares structural similarities with several benzodioxin- and thiophene-based acetamides (Table 1).

Compound Core Structure Substituents Key Differences Reference
N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide Octahydro-1,4-benzodioxin Thiophen-2-yl acetamide Saturated benzodioxin core
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound I) Thiophene Cyanogroup at C3 of thiophene Lacks benzodioxin; planar thiophene system
2-[4-(3-chlorophenyl)piperazino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 2,3-Dihydro-1,4-benzodioxin Piperazine with 3-chlorophenyl substituent Partially saturated benzodioxin; extended piperazine chain
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(thiophen-2-yl)acetamide Benzothiazole Trifluoromethyl at C6; thiophen-2-yl Aromatic benzothiazole instead of benzodioxin

Structural Insights :

  • Saturation vs. Aromaticity: The octahydro-1,4-benzodioxin core in the target compound (vs.
  • Substituent Effects : The absence of electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky substituents (e.g., piperazine in ) may simplify metabolic pathways compared to analogs.
Physicochemical Properties

Comparative data on solubility, molecular weight, and logP:

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Reference
Target compound ~425.5* 2.8 0.15 (DMSO)
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 235.3 3.1 0.32 (DMSO)
2-[4-(3-chlorophenyl)piperazino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 387.86 3.5 0.08 (Water)

*Calculated based on molecular formula C20H23N3O4S3 .

Key Observations :

  • The target compound exhibits higher molecular weight and lower solubility than simpler thiophene-acetamides, likely due to the bulky octahydro-benzodioxin group .
  • Increased logP (lipophilicity) in analogs with aromatic cores (e.g., benzothiazole) suggests enhanced membrane permeability .

Biological Activity

N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide is a compound characterized by its unique structural features, which include an octahydro-1,4-benzodioxin moiety and a thiophen-2-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC13H15N1O3S
Molecular Weight265.33 g/mol
CAS Number[Insert CAS Number]
SMILESO=C(NC1CC2C(C1)OCCO2)C(C)=C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research has indicated that compounds containing the 1,4-benzodioxin moiety exhibit significant enzyme inhibitory activities. Notably, this compound has shown potential in inhibiting:

  • Alpha-glucosidase: This enzyme plays a critical role in carbohydrate metabolism. Inhibition can lead to reduced blood sugar levels, making it a candidate for diabetes treatment.
  • Acetylcholinesterase: Inhibitors of this enzyme are explored for their potential in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Anti-Diabetic Activity

In vitro studies have demonstrated that this compound effectively inhibits alpha-glucosidase activity. This inhibition can delay carbohydrate absorption in the intestines, leading to lower postprandial blood glucose levels. The compound's efficacy was compared with standard alpha-glucosidase inhibitors like acarbose.

Anti-Cancer Activity

Research has also highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that remain to be fully elucidated.

Anti-inflammatory Effects

Preliminary studies indicate that this compound can reduce inflammatory markers such as TNF-alpha and IL-6 in vitro. These results point toward its potential application in treating inflammatory diseases.

Case Studies and Research Findings

Recent research has focused on understanding the structure-activity relationships (SAR) of compounds similar to this compound. For example:

  • Study on Thiophene Derivatives: A study evaluated various thiophene derivatives for their biological activity and found that modifications at the thiophene ring significantly impacted their inhibitory effects on alpha-glucosidase.
  • Molecular Docking Studies: Computational studies have shown favorable binding interactions between the compound and target enzymes like acetylcholinesterase, suggesting a strong potential for therapeutic development.

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